Cas no 2377575-83-0 (2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane)

2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane Chemical and Physical Properties
Names and Identifiers
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- 2-(5-Bromo-2,4-difluorophenyl)-1,3dioxolane
- 2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane
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- Inchi: 1S/C9H7BrF2O2/c10-6-3-5(7(11)4-8(6)12)9-13-1-2-14-9/h3-4,9H,1-2H2
- InChI Key: OIJJRBALXSYZGV-UHFFFAOYSA-N
- SMILES: BrC1=C(C=C(C(=C1)C1OCCO1)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 199
- Topological Polar Surface Area: 18.5
- XLogP3: 2.2
2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC99102-10g |
2-(5-Bromo-2,4-difluorophenyl)-1,3-Dioxolane |
2377575-83-0 | 95% | 10g |
£312.00 | 2025-02-22 | |
Apollo Scientific | PC99102-5g |
2-(5-Bromo-2,4-difluorophenyl)-1,3-Dioxolane |
2377575-83-0 | 95% | 5g |
£183.00 | 2025-02-22 | |
Aaron | AR01WAC5-5g |
2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane |
2377575-83-0 | 95% | 5g |
$301.00 | 2025-02-12 | |
Aaron | AR01WAC5-10g |
2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane |
2377575-83-0 | 95% | 10g |
$512.00 | 2025-02-12 |
2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane Related Literature
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1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
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Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
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Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
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4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
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Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
Additional information on 2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane
Recent Advances in the Study of 2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane (CAS: 2377575-83-0)
The compound 2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane (CAS: 2377575-83-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique bromo- and difluoro-substituted phenyl ring, has shown promising potential as a key intermediate in the synthesis of novel therapeutic agents. Recent studies have focused on its applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of 2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane as a precursor in the synthesis of selective JAK2 inhibitors. The researchers demonstrated that the bromo and difluoro substitutions on the phenyl ring significantly enhanced the binding affinity of the resulting compounds to the JAK2 kinase domain, while the dioxolane moiety improved metabolic stability. These findings suggest that this compound could play a crucial role in developing new treatments for myeloproliferative disorders.
In parallel research, scientists at a leading pharmaceutical company investigated the antimicrobial properties of derivatives synthesized from 2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane. Their work, presented at the 2023 ACS National Meeting, revealed that certain modifications to the dioxolane ring resulted in compounds with potent activity against drug-resistant Gram-positive bacteria, including MRSA. The presence of the bromine atom was found to be particularly important for this biological activity.
From a chemical synthesis perspective, recent advancements have focused on developing more efficient routes to produce 2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane. A 2024 paper in Organic Process Research & Development described a novel catalytic system that improved the yield of this compound by 35% compared to traditional methods, while reducing the generation of hazardous byproducts. This development is particularly significant for scaling up production for pharmaceutical applications.
The compound's unique structural features have also made it a subject of computational chemistry studies. Molecular docking simulations published in early 2024 suggest that 2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane derivatives may have potential as allosteric modulators of certain G protein-coupled receptors (GPCRs), opening new avenues for CNS drug discovery.
As research continues, the scientific community is particularly interested in exploring the structure-activity relationships of 2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane derivatives. The compound's versatility as a building block for various pharmacophores, combined with its favorable physicochemical properties, positions it as a valuable tool in medicinal chemistry. Future studies are expected to focus on optimizing its derivatives for specific therapeutic targets and investigating its potential in combination therapies.
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